Cas no 1953-54-4 (6-Hydroxyindole)
5-hydroxyindole is a hydroxylated indole, which exists in many pharmacologically active agents and natural products. 5-hydroxyindole can slow down the desensitization of 5-HT3 receptor-mediated ionic current in N1E-115 neuroblastoma cells
6-Hydroxyindole structure
6-Hydroxyindole Properties
Names and Identifiers
-
- 1H-Indol-5-ol
- 5-INDOLOL
- INDOL-5-OL
- TIMTEC-BB SBB004214
- 5-Hydroxy-1H-indole
- Hydroxy-5 indole
- 5-hdroxyindole
- 5-Hydroxyindole
- NSC 87503
- 6-Hydroxyindole
- 1H-indol-6-ol
- 6-indolol
- 6-hydroxy indole
- XAWPKHNOFIWWNZ-UHFFFAOYSA-N
- 3I03JZ599T
- indolol
- 6hydroxyindole
- 6-hydroxy-indole
- indol-6-ol
- 1H-indole-6-ol
- PubChem7261
- 6-hydroxy-1h-indole
- IMEXINE OBA
- KSC203Q0D
- Jsp004766
- HT738
- BCP26511
- SBB085833
- CH0065
- AKO
- hydroxy-5indole
- CCRIS 4422
- SY008069
- 3fuh
- Z1203162319
- 5-hydroxy indole
- 5H1
- 5-HI
- WLN: T56 BMJ GQ
- KUC106613N
- AM20030268
- 5-21-03-00018 (Beilstein Handbook Reference)
- cid_16054
- A15349
- CS-W001160
- AKOS005206937
- FT-0653849
- EINECS 217-782-6
- UNII-320UN7XZYN
- CHEBI:89649
- 1h-indole-5-ol
- 5-hydroxylindole
- H-6044
- PD050590
- 1-H-indol-5-ol
- CHEMBL404923
- Hydroxy-5 indole [French]
- BRN 0112349
- HMS2188A10
- SMR000037055
- HY-W001160
- SCHEMBL50566
- AC-5464
- (R)-(+)-7-Methoxy2-aminotetralin
- 5-hydroxy-indol
- 5-hydroxy-indole
- 5-Hydroxyindole, 97%
- DTXSID00173187
- PS-3277
- 1953-54-4
- 5Hydroxy-1H-indole
- NCIOpen2_001272
- NSC-87503
- H0252
- EN300-79057
- Hydroxy-5 indole [French]
- MFCD00005677
- H-6048
- 4b3c
- BDBM32212
- FT-0601202
- GTPL2295
- MLS000039632
- 320UN7XZYN
- NS00014753
- KSC-09-215B
- NSC87503
- Q27073984
- AB00494
- BCP27601
- C8H7NO
- 1 H-indol-5-ol
- BBL036782
- DB-007056
- STK580144
- DTXCID5095678
- 1H-Indol-5-ol; Indol-5-ol; 5-Hydroxy-1H-indole; NSC 87503;
- 1H-Indol-5-ol (9CI)
- +Expand
-
- MFCD00005677
- XAWPKHNOFIWWNZ-UHFFFAOYSA-N
- 1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H
- O([H])C1C([H])=C([H])C2C([H])=C([H])N([H])C=2C=1[H]
- 112349
Computed Properties
- 133.05281
- 2
- 1
- 0
- 133.053
- 10
- 126
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- 9
- 0
- 36
Experimental Properties
- 1.87350
- 36.02
- 1.739
- 343.2°C at 760 mmHg
- 107.0 to 110.0 deg-C
- 161.4℃
- Solid
- Not determined
- 1.3270
6-Hydroxyindole Price
6-Hydroxyindole Suppliers
HU BEI QI FEI YI YAO HUA GONG Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
LIU JING LI : 1 8 7 0 2 7 6 2 2 5 1
18702762251
1438980033@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
CAI JING LI
18662931390
507167383@qq.com
NAN ZHENG XIAN LV YE CAI LIAO Technology Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
HUANG XIAN SHENG
13909164069
taohuang18@163.com
HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
FANG JING LI
18327059871
service@yunmeichem.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
YANG YANG
13348961525
2851167780@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier
(CAS:1953-54-4)
HUANG JING LI
18025840623
sz@meryer.com
6-Hydroxyindole Related Literature
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James C. Burnett,Chaemin Lim,Brian D. Peyser,Lalith P. Samankumara,Marina Kovaliov,Raffaele Colombo,Stacie L. Bulfer,Matthew G. LaPorte,Ann R. Hermone,Connor F. McGrath,Michelle R. Arkin,Rick Gussio,Donna M. Huryn,Peter Wipf Org. Biomol. Chem. 2017 15 4096
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2. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857
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3. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857
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4. Studies on the biosynthesis of violacein. Part 9.1 Green pigments possessing tetraindole and dipyrromethene moieties, chromoviridans and deoxychromoviridans, produced by a cell-free extract of Chromobacterium violaceum and their biosynthetic originsA. Z. M. Ruhul Momen,Takaaki Mizuoka,Tsutomu Hoshino J. Chem. Soc. Perkin Trans. 1 1998 3087
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Simon D. Brandt,Sally Freeman,Ian A. Fleet,Peter McGagh,John F. Alder Analyst 2004 129 1047
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Thomas A. A. Oliver,Graeme A. King,Michael N. R. Ashfold Phys. Chem. Chem. Phys. 2011 13 14646
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Junichi Ishida,Ryuji Iizuka,Masatoshi Yamaguchi Analyst 1993 118 165
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Kangjiang Liang,Ting Wu,Chengfeng Xia Org. Biomol. Chem. 2016 14 4690
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Elia J. L. Stoffman,Derrick. L. J. Clive Org. Biomol. Chem. 2009 7 4862
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Santosh Kumar Srivastava,Vipin Bahadur Singh RSC Adv. 2015 5 28141
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1953-54-4)5-Hydroxyindole
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:1953-54-4)6-Hydroxyindole
99%
100g
363.0